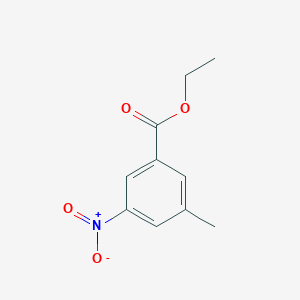
5,8-Dichloronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloronaphthalen-2-ol is an organic compound with the molecular formula C10H6Cl2O It is a chlorinated derivative of naphthalen-2-ol, featuring two chlorine atoms at the 5th and 8th positions of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloronaphthalen-2-ol typically involves the chlorination of naphthalen-2-ol. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from naphthalene. The naphthalene is first converted to naphthalen-2-ol through a hydroxylation reaction. Subsequently, the naphthalen-2-ol undergoes chlorination using chlorine gas in the presence of a suitable catalyst to yield the desired product.
化学反応の分析
Types of Reactions
5,8-Dichloronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding naphthalen-2-ol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Depending on the oxidizing agent and conditions, products such as 5,8-dichloronaphthalen-2-one or 5,8-dichloronaphthalene-2-carboxylic acid can be formed.
Reduction: The major product is naphthalen-2-ol.
Substitution: Products vary based on the nucleophile used, resulting in compounds like 5,8-dimethoxynaphthalen-2-ol.
科学的研究の応用
5,8-Dichloronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated aromatic compounds and their biological effects.
Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,8-Dichloronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and chlorine groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
Naphthalen-2-ol: The parent compound without chlorine atoms.
5-Chloronaphthalen-2-ol: A mono-chlorinated derivative.
8-Chloronaphthalen-2-ol: Another mono-chlorinated derivative.
Uniqueness
5,8-Dichloronaphthalen-2-ol is unique due to the presence of two chlorine atoms at specific positions on the naphthalene ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity, distinguishing it from its mono-chlorinated counterparts and the parent naphthalen-2-ol.
特性
分子式 |
C10H6Cl2O |
|---|---|
分子量 |
213.06 g/mol |
IUPAC名 |
5,8-dichloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h1-5,13H |
InChIキー |
ACNOLCYSQPFXFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2C=C1O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dihydroxyspiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B11891148.png)
![5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11891151.png)
![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)

![7-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B11891167.png)




![N-[3-(2-Oxoazepan-1-YL)propyl]acetamide](/img/structure/B11891203.png)

![6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B11891224.png)
